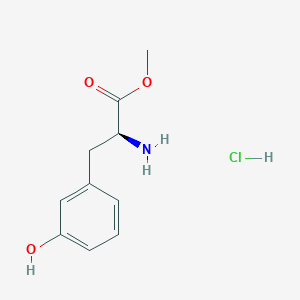

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Description

BenchChem offers high-quality (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735522 |

Source

|

| Record name | Methyl 3-hydroxy-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34260-72-5 |

Source

|

| Record name | L-Phenylalanine, 3-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34260-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Foreword: A Roadmap for Comprehensive Characterization

Therefore, this document deviates from a simple recitation of known values. Instead, it adopts the perspective of a senior application scientist, providing not only the available computed data but, more critically, outlining the essential experimental protocols and the scientific rationale required to fully characterize this compound. We will leverage data from closely related structural analogs, such as the para-isomer L-Tyrosine methyl ester hydrochloride, to provide context and expected outcomes. This guide is designed to be a self-validating system, empowering you to generate the robust data package necessary for informed decision-making in any research and development pipeline.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure unequivocally.

Core Identification

| Identifier | Value | Source |

| IUPAC Name | methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | [3] |

| CAS Number | 34260-72-5 | [3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [3] |

| Molecular Weight | 231.67 g/mol | [3] |

| Canonical SMILES | COC(=O)N.Cl | [3] |

| InChI Key | WULJQXTZWBDFSE-FVGYRXGTSA-N |

Spectroscopic Confirmation: The Structural Fingerprint

While specific spectra for this meta-isomer are not publicly cataloged, the following protocols are essential for its structural verification. We will reference data for the well-characterized para-isomer, L-Tyrosine methyl ester hydrochloride, to provide a comparative framework.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): This technique will confirm the presence and connectivity of all protons. For the title compound, we anticipate specific chemical shifts for the aromatic protons (distinguishable splitting pattern for the 1,3-disubstituted ring), the chiral proton at the alpha-carbon, the methylene protons of the benzyl group, the methyl ester protons, and the exchangeable protons of the amine and hydroxyl groups.

-

Illustrative Data (L-Tyrosine methyl ester hydrochloride in DMSO-d₆): Key signals include those for the aromatic protons (~7.0 and 6.7 ppm), the α-proton (~4.1 ppm), the methyl ester (~3.7 ppm), and the β-methylene protons (~3.1 and 3.0 ppm).[5] The meta-substitution in our target compound will result in a different, more complex aromatic splitting pattern.

-

-

¹³C NMR (Carbon NMR): This provides a count of unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

-

Expected Resonances: We expect distinct signals for the ester carbonyl carbon, the aromatic carbons (with unique shifts due to the substitution pattern), the α-carbon, the β-carbon, and the methyl ester carbon. The Biological Magnetic Resonance Bank has extensive data on L-Tyrosine that can serve as a baseline for chemical shift predictions.[6]

-

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH₃⁺ and OH protons.

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate proton signals, determine chemical shifts (ppm) relative to a reference standard (e.g., TMS), and analyze coupling constants (J-values) to establish proton connectivity and stereochemistry.

1.2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Vibrational Bands:

-

O-H Stretch (Phenolic): A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch (Ammonium): A broad, complex band from 2500-3200 cm⁻¹, characteristic of amine salts.

-

C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[7]

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester & Phenol): Strong bands in the 1000-1300 cm⁻¹ region.

-

1.2.3. Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

-

Expected Ionization: Electrospray ionization (ESI) in positive mode is ideal. We expect to see the molecular ion [M+H]⁺ corresponding to the free base at m/z 196.1.[8]

-

Fragmentation Analysis: High-resolution MS/MS can be used to fragment the parent ion, yielding predictable daughter ions that further confirm the structure (e.g., loss of the methyl ester group).

Physicochemical Properties: The Determinants of Function

These properties govern the compound's behavior in various environments and are critical for formulation and drug development.

Computed Physicochemical Data

The following properties have been calculated using computational models and provide a valuable starting point for experimental design.

| Property | Predicted Value | Significance in Drug Development | Source |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | Correlates with drug transport and bioavailability. Values < 140 Ų are generally favorable for good cell permeability. | [3] |

| Hydrogen Bond Donors | 3 | Influences solubility, membrane permeability, and receptor binding. | [3] |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. | [3] |

| Rotatable Bonds | 4 | Affects conformational flexibility and binding entropy. | [3] |

| Complexity | 196 | A measure of the intricacy of the molecular structure. | [3] |

Acidity and Ionization (pKa)

The pKa values of the primary amino group and the phenolic hydroxyl group are critical as they dictate the ionization state of the molecule at different pH values, which in turn governs its solubility, absorption, and interaction with biological targets.

-

Expected pKa Values:

-

α-Amino Group (NH₃⁺): As an amino acid ester, the pKa of the ammonium group is expected to be lower than its corresponding carboxylic acid, likely in the range of 7.5 - 8.5.

-

Phenolic Hydroxyl Group (OH): The pKa of the meta-hydroxyl group is anticipated to be around 9.5 - 10.5.

-

Experimental Protocol for pKa Determination (Potentiometric Titration):

This is the gold-standard method for pKa determination.

-

Preparation: Prepare a ~0.01 M solution of the compound in deionized water.

-

Titration: Standardize a pH meter. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Solubility is a cornerstone property, directly impacting bioavailability and formulation strategies. As a hydrochloride salt of a polar molecule, good aqueous solubility is expected, but this must be quantified.

Experimental Protocol for Thermodynamic Solubility:

-

Equilibration: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol, methanol).

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid from the supernatant by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP / LogD)

Lipophilicity is a key predictor of a molecule's ability to cross biological membranes.

-

LogP (Partition Coefficient): Describes the partitioning of the neutral species between octanol and water.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant.

Given the pKa values, the LogD can be understood as a function of pH. At physiological pH (~7.4), where the amino group will be largely protonated, the LogD is expected to be significantly lower (more hydrophilic) than the LogP of the neutral form.

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution.

2.5.1. Melting Point

The melting point is a fundamental indicator of purity and can reveal the presence of different polymorphic forms.

-

Experimental Protocol (Differential Scanning Calorimetry - DSC):

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The melting point for the related L-Tyrosine methyl ester is reported as 192 °C (decomposition).

-

2.5.2. Hygroscopicity

The tendency of a substance to take up atmospheric moisture is a critical stability parameter. As an amino acid hydrochloride salt, there is a potential for hygroscopicity.[1]

-

Experimental Protocol (Dynamic Vapor Sorption - DVS):

-

Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

-

Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% and back down) at a constant temperature (e.g., 25 °C).

-

The instrument records the change in mass as a function of RH. The resulting sorption/desorption isotherm is used to classify the material's hygroscopicity (e.g., non-hygroscopic, deliquescent) according to pharmacopeial standards.[9]

-

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

2.5.3. Polymorphism

The existence of different crystalline forms (polymorphs) can significantly impact solubility, stability, and bioavailability. It is crucial to identify and control the polymorphic form.

-

Screening Protocol: A comprehensive polymorph screen involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

-

Characterization Techniques: The resulting solids should be analyzed by techniques such as:

-

Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points or phase transitions.

-

Thermogravimetric Analysis (TGA): Determines the presence of solvates by measuring weight loss upon heating.

-

Stability Profile

Understanding the chemical stability of the compound is essential for determining its shelf-life and appropriate storage conditions.

-

Forced Degradation Studies: The compound should be subjected to stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation, and photolysis) according to ICH guidelines.

-

Key Susceptibilities:

-

Oxidation: The phenolic hydroxyl group, similar to that in tyrosine, may be susceptible to oxidation, potentially leading to colored degradants.

-

Hydrolysis: The methyl ester functionality could be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.

-

Photostability: Aromatic amino acids can be susceptible to degradation upon exposure to light.

-

Conclusion: A Call for Experimental Rigor

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a molecule of interest with a defined chemical structure. However, a comprehensive understanding of its physicochemical properties—the very factors that govern its utility in research and development—requires rigorous experimental investigation. This guide provides the strategic framework and detailed protocols necessary for such a characterization. By systematically determining the properties outlined herein, from solubility and pKa to solid-state form and stability, researchers can build the robust data package required to unlock the full potential of this compound.

References

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

- Lederer, E., & Lenfant, M. (1966). Detection and Location of N-Methyl-amino-acid Residues in N-Acyloligopeptide Methyl Esters by Mass Spectrometry.

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved January 7, 2026, from [Link]

- Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

- Li, L., & Sweet, D. (2006). Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family. PubMed.

-

SpectraBase. (n.d.). L-Tyrosine ethyl ester HCl. Retrieved January 7, 2026, from [Link]

- Sakata, Y. (1962). Studies on the Polymorphism of L-Glutamic Acid Part I.

- Sakata, Y. (1962). Studies on the Polymorphism of L-Glutamic Acid. Agricultural and Biological Chemistry, 26(6), 355-361.

-

PubChem. (n.d.). Tyrosine Methyl Ester. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Effect of sodium chloride on the nucleation and polymorphic transformation of glycine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved January 7, 2026, from [Link]

- Department of Biotechnology. (n.d.). Titration curve of an amino acid (Glycine).

-

ResearchGate. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

-

ResearchGate. (n.d.). Activity Coefficient and Solubility of Amino Acids in Water by the Modified Wilson Model. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health (NIH). (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved January 7, 2026, from [Link]

-

PubMed. (2006). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2008). Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride. Retrieved January 7, 2026, from [Link]

- Sakata, Y. (1962). Studies on the Polymorphism of L-Glutamic Acid. Agricultural and Biological Chemistry, 26(6), 355-361.

-

Mines Repository. (n.d.). MASS SPECTROMETRY FOR THE CHARACTERIZATION OF AMINO ACIDS, PEPTIDES, PROTEINS AND MICROORGANISMS. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2006). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Retrieved January 7, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Tyrosine at BMRB. Retrieved January 7, 2026, from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of tyrosine-Derivative {1}. Retrieved January 7, 2026, from [Link]

-

Spiral. (2018). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Amino acid contribution to protein solubility. Retrieved January 7, 2026, from [Link]

-

Wageningen University & Research. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Retrieved January 7, 2026, from [Link]

-

PubMed. (n.d.). 13C-1H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved January 7, 2026, from [Link]

-

Taylor & Francis Online. (2017). Synthesis, helicity, thermal stability, and low infrared emissivity of optically active polyacetylenes carrying tyrosine pendants. Retrieved January 7, 2026, from [Link]

Sources

- 1. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Methyl 2-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride [lgcstandards.com]

- 5. Methyl L-tyrosinate hydrochloride(3417-91-2) 1H NMR [m.chemicalbook.com]

- 6. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride: Structure, Stereochemistry, and Characterization

Introduction

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a key chiral building block derived from the non-proteinogenic amino acid m-tyrosine.[1] As a derivative of phenylalanine, it belongs to a class of compounds widely utilized in the synthesis of complex pharmaceutical agents and bioactive molecules.[2][3] The precise spatial arrangement of its functional groups, defined by its (S)-stereochemistry, is of paramount importance, as biological systems are inherently stereospecific. The presence of a reactive amino group, a carboxylic acid ester, and a phenolic hydroxyl group makes it a versatile intermediate for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the molecule's core chemical properties, with a deep dive into its structure and absolute stereochemistry. We will explore a common synthetic pathway and detail the analytical methodologies required to confirm its identity, purity, and stereoisomeric integrity, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure and nomenclature. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of the L-enantiomer of 3-hydroxy-phenylalanine.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[4] |

| Synonyms | 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, L-m-tyrosine methyl ester hydrochloride[4] |

| CAS Number | 34260-72-5[4][5] |

| Molecular Formula | C₁₀H₁₄ClNO₃[4][6] |

| Molecular Weight | 231.67 g/mol [4] |

| SMILES | COC(=O)O)N.Cl[4][5] |

| InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1[4][5] |

The structure consists of a central alpha-carbon (C2) which is a chiral center. This carbon is bonded to four different groups:

-

An amino group , which is protonated in the hydrochloride salt form (-NH₃⁺Cl⁻).

-

A methyl ester group (-COOCH₃).

-

A hydrogen atom .

-

A 3-hydroxybenzyl side chain .

Stereochemistry: The Critical (S)-Configuration

The biological and pharmacological activity of a chiral molecule is dictated by its absolute stereochemistry. For the title compound, the stereocenter at the C2 carbon is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. Understanding this assignment is critical for any researcher in the field.

CIP Priority Assignment: To assign the configuration, we view the molecule with the lowest priority group (a hydrogen atom) pointing away from the observer. The remaining three groups are then ranked by atomic number of the atom directly attached to the chiral center.

-

Priority 1 (-NH₂): The nitrogen atom (atomic number 7) has the highest atomic number of the directly attached atoms.

-

Priority 2 (-COOCH₃): The carbon atom of the carboxyl group is bonded to two oxygen atoms (one via a double bond), giving it higher precedence than the benzyl carbon.

-

Priority 3 (-CH₂-Ph-OH): The carbon atom of the benzyl side chain is bonded to another carbon and two hydrogens.

-

Priority 4 (-H): The hydrogen atom has the lowest atomic number (1).

With the hydrogen atom pointing away, tracing the path from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, which defines the (S)-configuration .

The enantiomeric purity of this compound is a critical quality attribute, as the (R)-enantiomer may have different, undesirable, or even toxic biological effects. Therefore, synthetic routes must be stereoselective or stereospecific, and rigorous analytical methods must be employed to quantify the enantiomeric excess.

Synthesis and Purification

A common and straightforward method for preparing the title compound is through the Fischer esterification of the parent amino acid, 3-Hydroxy-L-phenylalanine, followed by salt formation.

Synthetic Pathway

The synthesis involves suspending the starting amino acid in methanol, which acts as both the solvent and the esterifying reagent. Thionyl chloride (SOCl₂) is added dropwise. This reagent serves a dual purpose: it reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as a catalyst for the esterification reaction and also protonates the amino group to form the final hydrochloride salt. The reaction is typically performed at low temperatures initially to control the exothermic reaction of thionyl chloride with methanol, followed by stirring at room temperature to drive the esterification to completion.[7]

Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxy-L-phenylalanine (1.0 eq). Suspend the amino acid in anhydrous methanol (approx. 20 mL per gram of amino acid).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (2.0-5.0 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-18 hours. The suspension should become a clear solution as the reaction progresses.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization. A common method is to dissolve the residue in a minimal amount of hot methanol and precipitate the product by adding a non-polar solvent like diethyl ether or ethyl acetate, then cooling.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under vacuum to yield the final white solid product.

Rationale and Insights

-

Choice of Reagents: Thionyl chloride is highly effective because it generates the necessary HCl catalyst in situ and its byproducts (SO₂ and HCl gas) are volatile, simplifying the workup.[7] Using an excess ensures the reaction goes to completion and that enough HCl is present for salt formation.

-

Temperature Control: The initial cooling is crucial to manage the highly exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.

-

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot (which typically remains at the baseline in many solvent systems) and the appearance of the more mobile ester product spot. The final product's identity and purity are then validated through the analytical techniques described below.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, assess purity, and determine the enantiomeric integrity of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.7-7.2 ppm. α-Proton (-CH): A triplet or doublet of doublets around δ 4.3-4.5 ppm. β-Protons (-CH₂): Two diastereotopic protons appearing as a multiplet (dd) around δ 3.1-3.3 ppm. Methyl Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm. Amine/Hydroxyl Protons (-NH₃⁺, -OH): Broad singlets, which are D₂O exchangeable. |

| ¹³C NMR | Ester Carbonyl (C=O): δ 170-172 ppm. Aromatic Carbons: Multiple signals between δ 115-158 ppm. α-Carbon: δ 55-57 ppm. Methoxy Carbon (-OCH₃): δ 52-54 ppm. β-Carbon (-CH₂): δ 36-38 ppm. |

| IR (KBr) | O-H Stretch (Phenol): Broad peak, ~3200-3400 cm⁻¹. N-H Stretch (Ammonium): Broad absorption, ~2500-3100 cm⁻¹. C=O Stretch (Ester): Strong, sharp peak, ~1740-1750 cm⁻¹. C-O Stretch (Ester): Strong peak, ~1200-1250 cm⁻¹. Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (ESI+) | Molecular Ion: The free base (C₁₀H₁₃NO₃) has a monoisotopic mass of 195.09 Da. The expected [M+H]⁺ ion is m/z 196.10. Key Fragment: A significant fragment corresponding to the loss of the methoxycarbonyl group [-COOCH₃] resulting in an ion at m/z 136.07. |

Protocol: Chiral Purity Analysis via HPLC

The determination of enantiomeric excess (e.e.) is non-negotiable for chiral intermediates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard.[8]

-

Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for separating amino acid derivatives.[8]

-

Sample Preparation: Prepare a dilute solution of the compound (~0.5 mg/mL) in the mobile phase.

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

-

HPLC Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm or 275 nm.

-

Injection Volume: 5 - 10 µL.

-

-

Analysis: Inject a sample of the racemic mixture (if available) to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6]

Conclusion

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a valuable and versatile chiral intermediate in organic synthesis. Its utility is fundamentally linked to its well-defined structure and, most critically, its (S)-stereochemistry. A thorough understanding of its synthesis from L-m-tyrosine and the application of a suite of analytical techniques—including NMR, IR, MS, and especially chiral HPLC—are essential for any researcher utilizing this compound. The protocols and insights provided in this guide serve as a robust framework for the successful synthesis, characterization, and application of this important chemical building block.

References

-

PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

Molbase. Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Molbase. [Link]

-

Molbase. Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Molbase. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]

Sources

- 1. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride - CAS:34260-72-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Methyl 2-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride [lgcstandards.com]

- 6. Page loading... [wap.guidechem.com]

- 7. methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Introduction: Beyond the Proteome - The Emergence of m-Tyrosine in Cellular Pathophysiology

An In-Depth Technical Guide to the Biological Activity of m-Tyrosine Derivatives in Cellular Models

In the landscape of cellular biochemistry, the 20 proteinogenic amino acids have long been considered the fundamental building blocks of life. However, a class of non-proteinogenic amino acid isomers, generated under cellular stress, is compelling researchers to look beyond this canonical set. Among these, meta-tyrosine (m-tyrosine), an isomer of the standard L-tyrosine, has emerged as a molecule of significant interest. Initially identified as a stable biomarker for oxidative damage, accumulating evidence now reveals that m-tyrosine is not a passive bystander but an active participant in cellular dysfunction.[1][2]

Under conditions of oxidative stress, the non-enzymatic oxidation of L-phenylalanine by highly reactive hydroxyl radicals gives rise to m-tyrosine.[3] Its presence in tissues is therefore a high-fidelity indicator of oxidative insult, with elevated levels being characteristic of numerous age-related and inflammatory diseases, including neurodegenerative disorders, atherosclerosis, and sepsis.[1][4] More critically, recent studies have uncovered the primary mechanism of its toxicity: the erroneous incorporation of m-tyrosine into nascent polypeptide chains during protein synthesis.[3][5] This misincorporation leads to proteins with improper conformation and altered function, representing a direct pathway from oxidative stress to proteomic instability and cellular injury.[5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activity of m-tyrosine and its derivatives in cellular models. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and offer a narrative grounded in mechanistic causality. We will explore the formation of m-tyrosine, its role as a biomarker, its cytotoxic mechanisms, and the methodologies required to rigorously investigate its effects in a laboratory setting. Furthermore, we will examine how derivatives of tyrosine are being engineered as potential therapeutics, transforming a molecule of pathology into a foundation for novel drug design.[7][8]

The Genesis of m-Tyrosine: A Tale of Two Pathways

The existence of m-tyrosine in a biological system is predominantly a signature of molecular damage. Unlike its proteinogenic counterpart, p-tyrosine, which is synthesized enzymatically from phenylalanine by phenylalanine hydroxylase, m-tyrosine in mammalian cells is primarily formed through a non-enzymatic, stochastic process driven by reactive oxygen species (ROS).[2][3]

-

Non-Enzymatic Formation (Oxidative Stress Pathway): The principal route for m-tyrosine production is the hydroxyl radical (•OH) attack on the aromatic ring of L-phenylalanine. This highly reactive radical, a key mediator of oxidative stress, hydroxylates the meta position of the ring, creating m-tyrosine.[1] Because this reaction is non-enzymatic, the presence of m-tyrosine serves as a cumulative record of hydroxyl radical-mediated damage.

-

Enzymatic Formation: It is noteworthy that some organisms, particularly plants and certain bacteria, can synthesize m-tyrosine enzymatically.[5][9] In these contexts, it often functions as an allelochemical—a chemical weapon used to inhibit the growth of competing organisms.[5] However, in mammalian systems, m-tyrosine is considered an abnormal metabolite indicative of pathology.[4]

m-Tyrosine as a Biomarker of Disease

The stability of m-tyrosine and its absence in normal metabolic pathways make it an excellent biomarker for quantifying oxidative stress in vivo. Its levels have been shown to increase in a variety of pathological conditions, providing a valuable diagnostic and prognostic tool.

| Disease/Condition | Cellular Model/System | Key Findings | Reference |

| Sepsis | Human Serum | Serum m-tyrosine levels were significantly elevated and paralleled changes in inflammatory markers like CRP and procalcitonin. | [4] |

| Aging | Mammalian Tissues | Accumulation of m-tyrosine is observed with age, contributing to age-related cellular dysfunction. | [1][2] |

| Atherosclerosis | Animal Models | High-cholesterol feeding led to a significant increase in aortic wall m-tyrosine content. | [4] |

| Neurodegeneration | Human Brain Tissue | Elevated levels of tyrosine oxidation products are associated with Alzheimer's and Parkinson's diseases. | [10][11] |

| Diabetes | Human Patients | Increased m-tyrosine concentrations are linked to the oxidative stress inherent in diabetic pathology. | [1] |

The Core Cytotoxic Mechanism: Proteomic Sabotage

While its role as a biomarker is well-established, the direct cytotoxicity of m-tyrosine is what makes it a compelling subject for cellular investigation. The primary mode of action is its misincorporation into proteins, a process that can be termed "proteomic sabotage."[3][5]

This toxic mechanism unfolds through the established machinery of protein synthesis:

-

Cellular Uptake: Free m-tyrosine is transported into the cell.

-

Erroneous Charging of tRNA: The cytoplasmic phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging transfer RNA for phenylalanine (tRNAPhe), fails to perfectly discriminate between phenylalanine and m-tyrosine. It mistakenly attaches m-tyrosine to tRNAPhe.[3][5]

-

Ribosomal Incorporation: During translation, the ribosome incorporates m-tyrosine into the growing polypeptide chain at positions coded for phenylalanine.

-

Protein Misfolding & Dysfunction: The altered position of the hydroxyl group in m-tyrosine (meta vs. para) disrupts the delicate balance of forces (hydrogen bonds, hydrophobic interactions) that govern correct protein folding and function, leading to loss of function, aggregation, or altered signaling.[5]

This process was definitively demonstrated in Chinese Hamster Ovary (CHO) cells, where exposure to m-tyrosine led to its detection in cellular proteins and was inhibited by cycloheximide, a known inhibitor of protein synthesis.[3][6]

A Methodological Guide for Cellular Investigation

To rigorously study the effects of m-tyrosine and its derivatives, a series of well-controlled, validated cellular assays are essential. The following protocols provide a framework for investigating cytotoxicity, mechanistic action, and therapeutic potential.

Foundational Workflow: Assessing Cytotoxicity

Experimental Rationale: We use CHO cells as they have been established as a reliable model for m-tyrosine toxicity.[3][6] Including L-tyrosine (p-tyrosine) as a control is critical to ensure that any observed toxicity is specific to the meta-isomer and not a general effect of high amino acid concentration.

Protocol 1: Assessment of m-Tyrosine-Induced Cytotoxicity

Objective: To quantify the cytotoxic effects of m-tyrosine or its derivatives on a mammalian cell line.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

m-Tyrosine, L-tyrosine (p-tyrosine)

-

96-well cell culture plates

-

MTS Assay Kit (e.g., Promega CellTiter 96® AQueous One Solution)

-

LDH Cytotoxicity Assay Kit (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit)

Methodology:

-

Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X stock solution series of m-tyrosine and L-tyrosine in culture medium. A typical concentration range to test is 0.1 µM to 10 mM.

-

Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2X compound solutions to the respective wells (final volume 200 µL). Include wells for untreated cells and vehicle-only controls.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO₂.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record the absorbance at 490 nm using a microplate reader.

-

-

LDH Assay (performed on a parallel plate):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of Stop Solution.

-

Record the absorbance at 490 nm and 680 nm.

-

-

Data Analysis:

-

For the MTS assay, normalize the data to the untreated control (100% viability).

-

For the LDH assay, calculate LDH release according to the manufacturer's protocol, using a "maximum LDH release" control (cells lysed completely).

-

Plot the dose-response curves and calculate the IC₅₀ value for each compound.

-

Probing the Mechanism of Protein Misincorporation

To validate that a derivative's toxicity stems from protein misincorporation, it is essential to directly detect its presence in the cellular proteome. This requires a highly sensitive and specific analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Rationale: The use of cycloheximide, a potent inhibitor of protein synthesis, is a critical control. If the derivative is incorporated during translation, its presence in the protein fraction should be significantly reduced in cycloheximide-treated cells. This provides strong, self-validating evidence for the proposed mechanism.[3]

Protocol 2: Detection of m-Tyrosine in Cellular Proteome via LC-MS/MS

Objective: To confirm the incorporation of m-tyrosine into cellular proteins.

Materials:

-

CHO cells cultured in 10-cm dishes

-

m-Tyrosine

-

Cycloheximide

-

PBS, Trypsin-EDTA

-

Cell lysis buffer with protease inhibitors

-

Trichloroacetic acid (TCA)

-

Acetone (ice-cold)

-

6N Hydrochloric Acid (HCl)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Treatment: Grow CHO cells to ~80% confluency. Treat cells with a sub-lethal concentration of m-tyrosine (e.g., IC₂₀) for 24 hours. For the control group, co-incubate cells with m-tyrosine and cycloheximide (10 µg/mL).

-

Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation.

-

Protein Extraction and Precipitation:

-

Lyse the cell pellet.

-

Precipitate the total protein by adding an equal volume of 20% TCA and incubating on ice for 30 minutes.

-

Centrifuge to pellet the protein. Wash the pellet twice with ice-cold acetone to remove contaminants. Air-dry the protein pellet.

-

-

Acid Hydrolysis:

-

Resuspend the protein pellet in 6N HCl.

-

Heat at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into constituent amino acids.

-

-

Sample Preparation: Dry the hydrolysate under a stream of nitrogen. Reconstitute the amino acid sample in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis:

-

Inject the sample onto an appropriate LC column (e.g., reverse-phase C18) for separation.

-

Analyze the eluent using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Crucial Step: Develop a specific MRM transition for m-tyrosine (and p-tyrosine/phenylalanine for comparison) using an authentic standard. This ensures you are specifically detecting the molecule of interest.

-

-

Data Analysis: Compare the peak area of the m-tyrosine MRM transition in samples from m-tyrosine treated cells versus those co-treated with cycloheximide. A significant reduction in the cycloheximide group confirms incorporation via protein synthesis.

Evaluating Therapeutic Derivatives

The principles of m-tyrosine's biological activity can be harnessed for therapeutic benefit. For instance, derivatives can be designed to inhibit specific cellular processes or to act as prodrugs.[7][8]

Case Study: Evaluating an Anti-Cancer Tyrosine Derivative

Many cancer cells upregulate anti-apoptotic proteins like Mcl-1 to survive.[8] A novel tyrosine derivative might be designed to inhibit Mcl-1, thereby inducing apoptosis.

Protocol 3: Cell-Based Apoptosis Assay (Caspase-Glo 3/7)

Objective: To determine if a tyrosine derivative induces apoptosis in cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2, known to express Mcl-1)

-

Tyrosine derivative of interest

-

Staurosporine (positive control for apoptosis)

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White-walled 96-well plates

Methodology:

-

Cell Seeding: Seed HepG2 cells in a white-walled 96-well plate at 10,000 cells/well. Allow to adhere overnight.

-

Cell Treatment: Treat cells with a dose-response of the tyrosine derivative for 6-24 hours. Include untreated, vehicle, and staurosporine (1 µM) controls.

-

Assay Procedure:

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently on a plate shaker for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control and express the results as fold-change in caspase-3/7 activity.

Conclusion: A Molecule of Duality

m-Tyrosine exemplifies a fascinating duality in cell biology. It is both an inert marker of past oxidative insults and a potent, active agent of proteomic disruption. Understanding its biological activity in cellular models is crucial for elucidating the mechanisms that link oxidative stress to a host of human diseases. The methodologies detailed in this guide provide a robust framework for such investigations, emphasizing self-validating protocols and mechanistic inquiry.

For drug development professionals, the story of m-tyrosine offers a powerful lesson: even molecules born from damage can inspire the design of novel therapeutics. Whether by creating derivatives that selectively induce apoptosis in cancer cells or by designing prodrugs with improved safety profiles, the fundamental chemistry of tyrosine isomers provides a rich scaffold for innovation. The continued exploration of these non-canonical amino acids will undoubtedly open new avenues for both understanding and treating complex diseases.

References

-

Molnár, G. A., Wagner, Z., Markó, L., Kőszegi, T., Mohás, M., Kocsis, B., Matus, Z., Wagner, L., Tamaskó, M., Mazák, I., Schinzel, R., Heidland, A., Wittmann, I., & Nagy, J. (2005). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free Radical Biology and Medicine. [Link]

-

Matyjaszczyk, I., & Rąpała-Kozik, M. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences. [Link]

-

Molnar, G. A., Wagner, Z., Marko, L., Koszegi, T., Mohas, M., Kocsis, B., Matus, Z., Wagner, L., Tamasko, M., Mazak, I., Schinzel, R., Heidland, A., Wittmann, I., & Nagy, J. (2005). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Clinical biochemistry. [Link]

-

Kalamida, D., Karayanni, C., & Galaris, D. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal. [Link]

-

Leffa, D. T., Bellaver, B., de Oliveira, C., de David, C. N., & Streck, E. L. (2021). Experimental evidence of tyrosine neurotoxicity: focus on mitochondrial dysfunction. Amino acids. [Link]

-

Ho, K. K., & Dal-Soglio, R. (2020). The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. Frontiers in plant science. [Link]

-

Wagner, Z., & Molnár, G. A. (2017). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. Current medicinal chemistry. [Link]

-

Zhang, J., Kang, Z., Chen, J., & Du, G. (2023). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. Frontiers in bioengineering and biotechnology. [Link]

-

Panchal, P. K., & Patel, C. N. (2016). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of enzyme inhibition and medicinal chemistry. [Link]

-

Wang, X., Zhang, L., Wang, O., Wang, Y., Zhang, M., Chen, L., Liu, H., & Liu, X. (2020). Design, Synthesis and Biological Evaluation of Tyrosine Derivatives as Mcl-1 Inhibitors. European journal of medicinal chemistry. [Link]

-

Humphrey, J. M., & Chamberlin, R. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development. [Link]

-

AIT-BOUZIAD, N., & LASHUEL, H. A. (2020). Tyrosine phosphorylation is key to preventing Tau tangles in neurodegenerative diseases. Journal of Biological Chemistry. [Link]

-

Matyjaszczyk, I., & Rąpała-Kozik, M. (2021). Toxicity of meta-Tyrosine. International journal of molecular sciences. [Link]

-

Panchal, P. K., & Patel, C. N. (2016). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of enzyme inhibition and medicinal chemistry. [Link]

-

Zhao, L., An, Y., Liu, Y., Li, Y., Ma, G., & Yang, L. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in molecular neuroscience. [Link]

-

Leffa, D. T., Bellaver, B., de Oliveira, C., de David, C. N., & Streck, E. L. (2021). Summary of the brain toxicity caused for in vivo effect of tyrosine. ResearchGate. [Link]

-

Kalamida, D., Karayanni, C., & Galaris, D. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. The Biochemical journal. [Link]

-

Zhao, L., An, Y., Liu, Y., Li, Y., Ma, G., & Yang, L. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in molecular neuroscience. [Link]

-

DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass spectrometry reviews. [Link]

Sources

- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity of meta-Tyrosine | MDPI [mdpi.com]

- 6. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a key chiral building block, represents a cornerstone in the synthesis of complex peptides and pharmacologically active molecules. As a derivative of phenylalanine, this compound provides a unique structural motif that is of significant interest in medicinal chemistry and drug development.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile compound. Moving beyond a simple datasheet, this document offers practical insights into its synthesis, characterization, and application, grounded in established chemical principles and methodologies. Every protocol and analytical method described herein is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Core Molecular Attributes and Physicochemical Properties

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, also known as 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-m-tyrosine.[2][3] The presence of a chiral center, a reactive amino group, an ester, and a phenolic hydroxyl group makes it a highly versatile synthon.

Chemical Structure and Identifiers

-

IUPAC Name: methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[2]

-

Synonyms: 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, L-m-Tyrosine methyl ester hydrochloride, L-Phe(3-OH)-OMe.HCl[2][4]

-

CAS Number: 34260-72-5[4]

-

Molecular Weight: 231.67 g/mol [2]

-

SMILES: COC(=O)O)N.Cl[2]

-

InChI Key: WULJQXTZWBDFSE-FVGYRXGTSA-N

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator | [6] |

Synthesis and Purification: A Validated Workflow

The synthesis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is most commonly achieved through the esterification of the parent amino acid, (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid (L-m-tyrosine). The following protocol is a detailed, field-proven methodology adapted from established procedures for amino acid esterification.

Synthesis Workflow Diagram

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl | C9H12ClNO3 | CID 22812818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Methyl 2-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | 34260-72-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a derivative of the non-proteinogenic amino acid L-m-tyrosine, is a compound of interest within neuropharmacological and biochemical research. Due to a paucity of direct studies on this specific molecule, its mechanism of action is not definitively established. This guide synthesizes current knowledge of its parent compounds and structural analogs to present a hypothesized mechanism centered on its role as a pro-drug and precursor to catecholaminergic neurotransmitters. We will explore the biochemical rationale for this hypothesis, detail experimental protocols for its validation, and provide insights into its potential applications in neuroscience and drug development.

Introduction and Chemical Profile

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of L-m-tyrosine. The esterification of the carboxylic acid and the presence of the hydrochloride salt enhance its solubility and stability, making it more amenable for research applications compared to its parent amino acid.[1]

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | PubChem[2] |

| Synonyms | L-m-Tyrosine methyl ester hydrochloride | Chemical Vendors |

| CAS Number | 34260-72-5 | PubChem[2] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | PubChem[2] |

| Molecular Weight | 231.68 g/mol | PubChem[3] |

The critical structural features of this molecule are the L-chiral center, the meta-hydroxyl group on the phenyl ring, and the methyl ester group. These features dictate its likely metabolic fate and biological activity.

Hypothesized Mechanism of Action: A Pro-Drug Approach to Catecholamine Modulation

The primary hypothesized mechanism of action for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is its function as a central nervous system (CNS) penetrant pro-drug of L-m-tyrosine, which can then be converted to L-DOPA and subsequently dopamine. This hypothesis is predicated on the well-established role of L-tyrosine (the para-isomer) as a precursor for catecholamine synthesis.[4]

Blood-Brain Barrier Permeability and Intracellular Conversion

For a compound to exert a direct effect on the CNS, it must first cross the blood-brain barrier (BBB). The methyl ester group of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride increases its lipophilicity compared to the parent amino acid, L-m-tyrosine. This enhanced lipophilicity is predicted to facilitate passive diffusion across the BBB.[5][6]

Once within the CNS, it is hypothesized that intracellular esterases cleave the methyl ester group, releasing L-m-tyrosine.

Entry into the Catecholamine Synthesis Pathway

Following its conversion to L-m-tyrosine, the molecule can be acted upon by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. Tyrosine hydroxylase can hydroxylate L-m-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.

Studies on tyrosine methyl ester (the para-isomer) have demonstrated that its administration leads to a significant increase in dopamine concentrations in the brain and other tissues.[1][7] This provides strong evidence that increasing the bioavailability of tyrosine derivatives can directly impact catecholamine synthesis.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Blood-Brain Barrier Permeability Assay

A Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) can be employed to assess the passive permeability of the compound.

Protocol:

-

Prepare the PAMPA plate: A filter plate is coated with a lipid solution (e.g., porcine polar brain lipid) to mimic the BBB.

-

Donor solution: Dissolve (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in a buffer at a known concentration.

-

Acceptor solution: Fill the wells of an acceptor plate with buffer.

-

Assemble the PAMPA sandwich: Place the filter plate on top of the acceptor plate.

-

Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours).

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate permeability: The effective permeability (Pe) is calculated using the measured concentrations.

In Vitro Esterase Stability Assay

This assay determines the rate at which the methyl ester is cleaved in a biological matrix.

Protocol:

-

Prepare reaction mixture: Incubate (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride with liver or brain microsomes (which contain esterases) in a buffered solution.

-

Time-course sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with acetonitrile).

-

Quantification: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound and the appearance of the metabolite (L-m-tyrosine).

-

Calculate half-life: Determine the in vitro half-life of the compound.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This in vivo technique allows for the direct measurement of neurotransmitter levels in specific brain regions of a living animal.

Protocol:

-

Surgical implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the striatum) of an anesthetized rodent.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Compound administration: Administer (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride systemically (e.g., via intraperitoneal injection).

-

Dialysate collection: Collect dialysate samples at regular intervals.

-

Neurotransmitter analysis: Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

-

Data analysis: Compare the neurotransmitter levels before and after compound administration.

Potential Applications and Future Directions

Assuming the hypothesized mechanism is correct, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride could serve as a valuable research tool for studying the effects of enhanced catecholamine synthesis in the CNS. Its potential therapeutic applications could be in conditions associated with dopamine or norepinephrine deficiency, although extensive further research would be required.

Future research should focus on:

-

Directly confirming BBB penetration and intracellular conversion in vivo.

-

Investigating the effects of the compound on behavioral models relevant to dopamine and norepinephrine function (e.g., models of depression, ADHD, or Parkinson's disease).

-

Evaluating the selectivity of its effects on different catecholaminergic pathways.

Conclusion

While direct evidence for the mechanism of action of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is currently lacking, a strong hypothesis can be formulated based on its chemical structure and the known pharmacology of its parent compounds. It is likely to act as a pro-drug that enhances central catecholamine synthesis by increasing the bioavailability of a precursor. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and further elucidating the neuropharmacological profile of this compound.

References

- Aghajanian, G. K., & Bunney, B. S. (1984). Tyrosine Increases Tissue Dopamine Concentration in the Rat. Journal of Neurochemistry, 42(3), 894-896.

- Chance, W. T., Foley-Nelson, T., Nelson, J. L., & Fischer, J. E. (1990). Tyrosine loading increases dopamine metabolite concentrations in the brain. Pharmacology Biochemistry and Behavior, 35(1), 195-199.

- Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.

- Young, S. N. (2007). L-tyrosine to alleviate the effects of stress?.

- Wurtman, R. J., Moskowitz, M. A., & Munro, H. N. (1980). Precursor control of neurotransmitter synthesis. Science, 208(4445), 654-662.

-

PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

- Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.

- Terasaki, T., & Hosoya, K. I. (2001). The blood-brain barrier and the disposition of xenobiotics in the central nervous system. Xenobiotica, 31(8-9), 475-498.

Sources

- 1. Tyrosine loading increases dopamine metabolite concentrations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine increases tissue dopamine concentration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in common laboratory solvents

An In-depth Technical Guide to the Solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5), a key phenylalanine derivative used in various research applications.[1][2] While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental methodologies to provide researchers with a robust framework for its use. We present the theoretical underpinnings of its expected solubility profile, a detailed protocol for empirical determination using the industry-standard shake-flask method, and guidance on data interpretation and presentation.

Introduction and Physicochemical Profile

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a derivative of the amino acid L-m-tyrosine.[3] As a hydrochloride salt of a methyl ester, its chemical structure dictates its physicochemical properties and, consequently, its behavior in various solvents.[4] Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and in vitro biological assays.

Compound Profile:

-

IUPAC Name: methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[5]

-

Synonyms: 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, L-Phe(3-OH)-OMe.HCl[5]

-

CAS Number: 34260-72-5[5]

-

Molecular Formula: C₁₀H₁₄ClNO₃[5]

-

Storage: Due to its hygroscopic nature, it should be stored in a tightly sealed container under dry, cool conditions to prevent moisture absorption.[2][6]

Theoretical Solubility Considerations: An Expert's Perspective

The solubility of a compound is governed by the principle of "like dissolves like." The structure of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride possesses several key features that influence its solubility profile:

-

Primary Amine Hydrochloride Salt: The presence of the protonated amine (-NH₃⁺Cl⁻) makes this portion of the molecule highly polar and ionic. This feature strongly suggests good solubility in polar protic solvents, particularly water, where it can form strong ion-dipole interactions and hydrogen bonds.

-

Methyl Ester: The esterification of the carboxylic acid to a methyl ester (-COOCH₃) removes the acidic proton and the potential for zwitterion formation that is characteristic of free amino acids.[7] This modification increases the compound's lipophilicity compared to its parent amino acid, thereby enhancing its solubility in organic solvents.[4]

-

Hydroxyphenyl Group: The phenolic hydroxyl group (-OH) is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. The aromatic ring itself, however, is nonpolar and will favor interactions with less polar or aromatic solvents.

Expected Solubility Hierarchy (Qualitative):

Based on these structural features and data from analogous compounds like L-Tyrosine methyl ester hydrochloride and Glycine ethyl ester hydrochloride[6][8][9], a predicted solubility hierarchy can be established. This provides a strategic starting point for solvent selection in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong ion-dipole interactions and hydrogen bonding with the amine salt and hydroxyl group. Amino acid esters are generally water-soluble.[4][6] |

| Polar Aprotic | DMSO, DMF | Moderate to High | Capable of dissolving polar compounds. DMSO is a powerful, versatile solvent for many drug-like molecules.[10] |

| Intermediate Polarity | Acetone, Acetonitrile | Low to Moderate | The balance of polar and nonpolar characteristics may allow for some dissolution, though likely less than highly polar solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The dominant polar nature of the hydrochloride salt makes favorable interactions with nonpolar solvents highly unlikely. Amino acids are typically insoluble in such solvents.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving some polar compounds, the high polarity of the salt will likely limit solubility. Some amino acid derivatives show low solubility in chloroform.[4][11] |

Experimental Determination of Equilibrium Solubility

To generate definitive, quantitative data, an empirical approach is necessary. The shake-flask method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[12][13] It is a thermodynamic method that ensures the solution has reached a true equilibrium with the solid state.[14]

Core Protocol: The Shake-Flask Method

This protocol outlines a self-validating system for accurately measuring the solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

Materials & Equipment:

-

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at equilibrium, confirming saturation. A starting point is to add ~10-20 mg of the compound to 1 mL of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for crystalline compounds. The goal is to allow the dissolution rate to equal the precipitation rate.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed for at least 24 hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates. Note: The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This final value is the equilibrium solubility.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative format.

Table 1: Experimentally Determined Solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Descriptor |

| Water | 80.1 | [Experimental Data] | [e.g., Freely Soluble] |

| Methanol | 32.7 | [Experimental Data] | [e.g., Soluble] |

| Ethanol | 24.5 | [Experimental Data] | [e.g., Sparingly Soluble] |

| DMSO | 46.7 | [Experimental Data] | [e.g., Freely Soluble] |

| Acetonitrile | 37.5 | [Experimental Data] | [e.g., Slightly Soluble] |